7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile
Overview
Description
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core substituted with benzyloxy, chloro, methoxy, and carbonitrile groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asCYP1A2 , CYP2C19 , CYP2D6 , and CYP3A4 . These enzymes play crucial roles in drug metabolism and bioactivation .
Mode of Action
It’s known that molecules interact with their targets at a molecular level, often with a receptor or an enzyme that responds to the interaction . In the case of similar compounds, they have been found to inhibit the activity of certain enzymes .
Biochemical Pathways
It’s known that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
The pharmacokinetic properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which could impact its metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
The inhibition of cytochrome p450 enzymes could potentially affect the metabolism of other drugs and substances within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through electrophilic aromatic substitution reactions. The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Final Assembly: The final compound is obtained by coupling the substituted quinoline with benzyl bromide under basic conditions to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.
Reduction: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-amine.
Substitution: 7-(Benzyloxy)-4-amino-6-methoxyquinoline-3-carbonitrile.
Scientific Research Applications
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-4-chloroquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its binding properties and reactivity.
7-(Benzyloxy)-6-methoxyquinoline-3-carbonitrile: Lacks the chloro group, which may influence its electronic properties and reactivity.
4-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the benzyloxy group, which may reduce its binding affinity and selectivity.
Uniqueness
7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-chloro-6-methoxy-7-phenylmethoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-22-16-7-14-15(21-10-13(9-20)18(14)19)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPONOUVXOCATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625836 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214476-99-0 | |
Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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